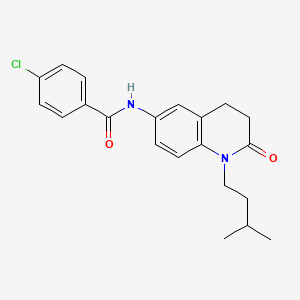

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O2/c1-14(2)11-12-24-19-9-8-18(13-16(19)5-10-20(24)25)23-21(26)15-3-6-17(22)7-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSABSQIWLVYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Tetrahydroquinoline Core: The starting material, 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline, is synthesized through a cyclization reaction involving an appropriate precursor such as aniline and a ketone under acidic conditions.

Chlorination: The tetrahydroquinoline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

Amidation: The chlorinated intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s key structural elements—a tetrahydroquinolin core, a benzamide substituent, and an alkyl chain—are shared with several analogs. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Comparative Analysis

Molecular Weight and Physicochemical Properties

- The target compound’s inferred molecular weight (~376.9 g/mol) places it between (360.8 g/mol) and (392.4 g/mol). Higher molecular weight in (474.9 g/mol) is attributed to the sulfonyl group, which may reduce bioavailability but enhance thermal stability.

- Data on melting/boiling points and solubility are unavailable (N/A) for most analogs, highlighting a gap in experimental characterization.

Q & A

Basic Questions

Q. How is 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide synthesized, and what spectroscopic methods are used for its characterization?

- Methodology : The compound can be synthesized via a multi-step route involving the formation of the tetrahydroquinolin core followed by benzamide coupling. For structural analogs, synthesis typically employs thiourea intermediates and benzoyl chloride derivatives under reflux conditions . Characterization involves FT-IR (to confirm carbonyl and amide groups), 1H/13C-NMR (to verify substitution patterns and isopentyl integration), and mass spectrometry (for molecular weight confirmation). X-ray crystallography (using programs like SHELXL ) may resolve stereochemical ambiguities.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications : The benzamide scaffold is explored for pharmacophore development , particularly targeting enzymes or receptors due to its hydrogen-bonding capacity. Structural analogs have shown potential in agrochemical research (e.g., insecticidal activity) and material science (thermal stability) .

Q. Which analytical techniques are critical for confirming molecular structure and purity?

- Techniques :

- NMR spectroscopy (1H/13C) to map proton environments and carbon frameworks.

- HPLC-MS for purity assessment and detection of byproducts.

- Single-crystal X-ray diffraction (via SHELX ) for absolute configuration determination.

- Elemental analysis to validate stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?

- Approach : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling) require controlled reaction screens (varying ligands, bases, solvents) and GC-MS analysis to quantify biphenyl conversion rates . Statistical tools (e.g., ANOVA) can isolate variables affecting yield, while DFT calculations model electronic effects of substituents (chloro, isopentyl) on catalytic intermediates.

Q. How do computational tools like SHELX or Mercury assist in structural analysis?

- Computational Methods :

- SHELXL refines crystallographic data, addressing disorder or twinning in crystal structures .

- Mercury (Materials Module) identifies intermolecular interactions (e.g., π-π stacking, H-bonding) and calculates packing similarity to predict polymorphism . Void analysis in Mercury assesses potential for solvate formation .

Q. What methodological approaches determine the stability of N-(hydroxymethyl)benzamide derivatives under aqueous conditions?

- Kinetic Studies : Pseudo-first-order rate constants are measured via pH-stat titration or UV-Vis spectroscopy , with catalysis by H3O+/OH− quantified using Eyring plots. For analogs like 4-chloro-N-(hydroxymethyl)benzamide, breakdown products (e.g., formaldehyde) are monitored via HPLC or 13C-NMR .

Q. How does functional group variation (e.g., isopentyl, chloro) influence biological activity?

- Structure-Activity Relationship (SAR) :

- Chloro substituents enhance electrophilicity, improving receptor binding (e.g., PPARδ antagonism in analogs ).

- Isopentyl groups increase lipophilicity, affecting membrane permeability (logP calculations via ChemAxon). Biological assays (e.g., enzyme inhibition) compare analogs like Fluazuron (trifluoromethyl variant) to isolate functional group contributions .

Q. What are the challenges in achieving high yields during tetrahydroquinolin-based benzamide synthesis?

- Optimization Strategies :

- Protecting groups (e.g., Boc) prevent side reactions at the tetrahydroquinolin nitrogen.

- Microwave-assisted synthesis reduces reaction time and improves regioselectivity.

- Catalytic systems (e.g., Pd/Cu for Ullmann coupling) enhance benzamide coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.